molecular formula C9H15N B2832056 4-Methylcycloheptane-1-carbonitrile CAS No. 1493160-84-1

4-Methylcycloheptane-1-carbonitrile

Cat. No.: B2832056
CAS No.: 1493160-84-1
M. Wt: 137.226
InChI Key: XCALEBOMHNGYJC-UHFFFAOYSA-N
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Description

Cycloheptane derivatives, like the one you mentioned, are a class of organic compounds that contain a seven-membered ring of carbon atoms . The “4-Methyl” part indicates that a methyl group (CH3) is attached to the fourth carbon in the cycloheptane ring. The “1-carbonitrile” part means that a carbonitrile group (C≡N) is attached to the first carbon .


Synthesis Analysis

The synthesis of cycloheptane derivatives can be complex and depends on the specific reactants and conditions used . For example, one method involves the reaction of aminonitriles with other compounds to form Schiff bases .


Molecular Structure Analysis

The molecular structure of “4-Methylcycloheptane-1-carbonitrile” would consist of a seven-membered carbon ring with a methyl group attached to the fourth carbon and a carbonitrile group attached to the first carbon .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. In general, cycloheptane derivatives can undergo a variety of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, cycloheptane derivatives are likely to be colorless liquids or solids at room temperature .

Scientific Research Applications

Metal-Induced Synthesis

The study by Tandon and Lucas (2008) highlights the role of metal complexes in synthesizing novel heterotricyclic systems. For instance, the reaction between 4-thiaheptane-2,6-dione and 1,2-diaminobenzene in the presence of nickel(II) perchlorate leads to the formation of a nickel(II) complex, which upon treatment with potassium cyanide yields a tricyclic compound. This showcases metal-induced carbon–carbon bond formation, a process that could be relevant for modifying or synthesizing compounds similar to 4-Methylcycloheptane-1-carbonitrile (Tandon & Lucas, 2008).

Cycloalkene Reactions

Research by Dziechciejewski et al. (2015) explores the enantioselective rhodium-catalyzed 1,4-addition to cycloalkene carbonitriles, demonstrating the applicability of cycloalkene carbonitriles in synthesizing drug candidates like Vabicaserin. This process illustrates how functionalized cycloalkanes, akin to this compound, can be utilized in pharmaceutical synthesis through diastereo- and enantioselective protocols (Dziechciejewski et al., 2015).

Sorption and Desorption Studies

The study on 4-Methylcyclohexanemethanol (4-MCHM) by Jeter et al. (2016) investigates its sorption to granular activated carbon (GAC) and raw coal, providing insights into how similar compounds might interact with sorbents. This research is significant for environmental science, especially in understanding how spill contaminants like 4-MCHM are adsorbed and potentially removed from natural water sources. The findings could suggest similar behaviors for compounds like this compound in environmental remediation contexts (Jeter et al., 2016).

Safety and Hazards

The safety and hazards associated with “4-Methylcycloheptane-1-carbonitrile” would depend on its specific properties. In general, handling of organic compounds should be done with care, using appropriate personal protective equipment, and in a well-ventilated area .

Future Directions

The future directions for research on “4-Methylcycloheptane-1-carbonitrile” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on developing it into a drug .

Properties

IUPAC Name

4-methylcycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-8-3-2-4-9(7-10)6-5-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALEBOMHNGYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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